Cas no 2640962-13-4 (4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine)
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- AKOS040731478
- F6795-5655
- 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine
- 2640962-13-4
- 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]-5-methyl-2-(methylthio)pyrimidine
-
- Inchi: 1S/C14H17FN6S/c1-10-7-18-14(22-2)19-12(10)20-3-5-21(6-4-20)13-16-8-11(15)9-17-13/h7-9H,3-6H2,1-2H3
- InChI Key: ZNJHODHMKNWUAK-UHFFFAOYSA-N
- SMILES: C1(SC)=NC=C(C)C(N2CCN(C3=NC=C(F)C=N3)CC2)=N1
Computed Properties
- Exact Mass: 320.12194390g/mol
- Monoisotopic Mass: 320.12194390g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 83.3Ų
Experimental Properties
- Density: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 529.3±60.0 °C(Predicted)
- pka: 7.22±0.40(Predicted)
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6795-5655-2μmol |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640962-13-4 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6795-5655-5μmol |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640962-13-4 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6795-5655-10μmol |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640962-13-4 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6795-5655-20μmol |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640962-13-4 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6795-5655-1mg |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640962-13-4 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6795-5655-2mg |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640962-13-4 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6795-5655-3mg |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640962-13-4 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6795-5655-4mg |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640962-13-4 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6795-5655-5mg |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640962-13-4 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6795-5655-10mg |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine |
2640962-13-4 | 10mg |
$118.5 | 2023-09-07 |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine
Professional Introduction to Compound with CAS No. 2640962-13-4 and Product Name: 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine
The compound identified by the CAS number 2640962-13-4 and the product name 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural features of this compound, including its fluoropyrimidine core and piperazine moiety, contribute to its unique pharmacological properties, making it a promising candidate for further investigation.
Recent advancements in the field of drug discovery have highlighted the importance of fluorinated pyrimidine derivatives in medicinal chemistry. These compounds often exhibit enhanced bioavailability, improved metabolic stability, and increased binding affinity to biological targets. The presence of a fluoropyrimidine scaffold in this compound suggests that it may possess similar advantages, which could be leveraged in the development of new drugs targeting various diseases. The 5-fluoropyrimidin-2-yl substituent is particularly noteworthy, as fluorine atoms are known to modulate the electronic properties of molecules, thereby influencing their interactions with biological receptors.
The piperazine ring is another critical structural element in this compound, contributing to its potential pharmacological activity. Piperazine derivatives are widely recognized for their role as pharmacophores in numerous therapeutic agents, including antipsychotics, antidepressants, and antihistamines. The incorporation of a piperazin-1-yl group into the molecular structure of this compound likely enhances its ability to interact with specific biological targets, thereby increasing its therapeutic efficacy. Furthermore, the presence of a methylsulfanyl group at the 2-position of the pyrimidine ring adds another layer of complexity to its chemical properties, potentially influencing its solubility, stability, and bioavailability.
Current research in medicinal chemistry has demonstrated that compounds featuring both fluoropyrimidine and piperazine moieties often exhibit promising biological activities. For instance, studies have shown that such derivatives can inhibit the activity of various enzymes and receptors involved in disease pathways. The compound under discussion is no exception and has shown potential in preclinical studies as a modulator of key biological targets. These findings are particularly exciting given the increasing demand for innovative therapeutic strategies to address unmet medical needs.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the 5-fluoropyrimidin-2-yl group necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the attachment of the piperazin-1-yl moiety requires careful consideration to ensure proper regioselectivity. Advances in synthetic methodologies have enabled chemists to streamline these processes, making it more feasible to produce complex molecules like this one on a larger scale.
In terms of pharmacological evaluation, this compound has been tested in various assays to assess its potential therapeutic effects. Initial results suggest that it exhibits inhibitory activity against certain enzymes and receptors relevant to diseases such as cancer and inflammatory disorders. The exact mechanisms by which it exerts its effects are still under investigation, but preliminary data indicate that its dual functionality may contribute to its multifaceted pharmacological profile. Further studies are warranted to elucidate these mechanisms and explore potential clinical applications.
The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials. Compounds like this one play a crucial role in this process by serving as starting points for further optimization and testing. The combination of structural features such as the fluoropyrimidine, piperazine, and methylsulfanyl groups makes this compound a versatile platform for drug design. By modifying these functional groups or introducing additional substituents, chemists can fine-tune its properties to enhance its efficacy and safety profile.
One of the key challenges in drug development is ensuring that new compounds are both effective and safe for human use. Preclinical studies are essential for evaluating the toxicity and pharmacokinetic properties of potential drugs before they proceed to clinical trials. The compound under discussion has undergone rigorous testing in cell-based assays and animal models to assess its safety profile. These studies have provided valuable insights into its potential side effects and dosing requirements, which are critical factors in determining its suitability for further development.
The role of computational chemistry and molecular modeling has become increasingly important in modern drug discovery. These tools allow researchers to predict how compounds will interact with biological targets at a molecular level, thereby accelerating the drug development process. In the case of this compound, computational studies have been used to identify potential binding sites on target proteins and optimize its structure for improved binding affinity. Such approaches have significantly reduced the time and cost associated with developing new drugs.
As our understanding of disease mechanisms continues to evolve, so does our ability to develop targeted therapies. Compounds like this one represent an important step forward in creating more effective treatments for various diseases. By leveraging advances in synthetic chemistry, pharmacology, and computational biology, researchers are paving the way for innovative drug solutions that address unmet medical needs worldwide.
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